molecular formula C13H9NO4 B6341817 3-Nitro-2-phenylbenzoic acid CAS No. 91804-34-1

3-Nitro-2-phenylbenzoic acid

Cat. No.: B6341817
CAS No.: 91804-34-1
M. Wt: 243.21 g/mol
InChI Key: CGVYXCSHRKEUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-phenylbenzoic acid is a high-purity chemical compound offered for research and development purposes. This meta-substituted nitro benzoic acid derivative features an aromatic phenyl ring, making it a potential intermediate for synthesizing more complex organic molecules. Compounds of this structural class are frequently employed in pharmaceutical and agrochemical research for the development of active ingredients . For instance, structurally similar nitro-benzoic acids are noted as key precursors in the synthesis of agents like the pesticide methoxyfenozide and the pharmaceutical lenalidomide . The nitro group on the aromatic ring can be readily reduced to an amine, providing a versatile handle for further functionalization, such as in the preparation of dyes or other aromatic amines . Similarly, the carboxylic acid group allows for further derivatization into amides or esters. As a benzoic acid derivative with an electron-withdrawing nitro group in the meta position, this compound is expected to exhibit greater acidity compared to unsubstituted benzoic acid . Researchers are encouraged to investigate its specific properties and reaction mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVYXCSHRKEUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparation Strategies for 3 Nitro 2 Phenylbenzoic Acid

General Synthetic Pathways to Substituted Phenylbenzoic Acid Frameworks

Biaryl Coupling Methodologies for C-C Bond Formation

Radical Coupling Approaches (e.g., Gomberg-Bachmann-Hey reactions for nitrobiphenyl intermediates)

The formation of the biphenyl skeleton, a crucial step in synthesizing the parent structure of this compound, can be achieved through radical coupling reactions. The Gomberg-Bachmann reaction, a classic method, involves the aryl-aryl coupling via a diazonium salt. wikipedia.org In this process, an aromatic amine is converted into a diazonium salt, which then reacts with another aromatic compound (in this case, a substituted benzene ring) in the presence of a base to generate a biaryl through an aryl radical intermediate. wikipedia.org For instance, the synthesis of a nitrobiphenyl intermediate would involve the diazotization of a nitroaniline and its subsequent reaction with a benzoic acid derivative or its precursor.

The Gomberg-Bachmann reaction and the related Hey reaction, which involves the decomposition of acylarylnitrosamines, are fundamentally heterogeneous reactions. Their success often depends on the efficient extraction of the reactive intermediate from the aqueous phase into the aromatic substrate phase. While these methods offer a direct route to the biphenyl core, they are known to produce significant tarry by-products, and the yields of the desired biaryl can be low, often in the range of 10-20%. Despite these limitations, the reaction provides a foundational strategy for creating the necessary C-C bond between the two aromatic rings of the nitrobiphenyl precursor. wikipedia.org

Oxidation Reactions for Carboxylic Acid Moiety Introduction (e.g., from methyl ketones or benzylic alcohols)

Once the nitrobiphenyl scaffold is assembled, the carboxylic acid group can be introduced through the oxidation of a suitable precursor functional group. A common strategy involves the oxidation of an aryl methyl ketone (an acetyl group). For example, a process analogous to the synthesis of 4,4'-nitrophenyl benzoic acid involves the oxidation of an acetylnitrobiphenyl intermediate. google.com In a documented industrial process for an isomer, the acetyl group is oxidized using an aqueous sodium hypochlorite (B82951) solution after the initial Friedel-Crafts acetylation step. google.com This method allows for the direct conversion of the acetyl group to the carboxylic acid moiety without isolating the ketone intermediate. google.com

Alternatively, the oxidation of other benzylic substituents, such as methyl or hydroxymethyl groups, can furnish the carboxylic acid. The oxidation of m-diphenyl benzene with chromic oxide has been reported to yield m-phenyl benzoic acid, demonstrating the conversion of a benzylic C-H bond on the diphenyl scaffold to a carboxyl group. oregonstate.edu These oxidative methods are a key step in finalizing the structure of this compound from its functionalized biphenyl precursors.

Functional Group Transformations and Derivatization during Synthetic Routes

Esterification and Amidation Reactions of the Carboxyl Functionality

The carboxylic acid group of this compound is a versatile handle for further derivatization, primarily through esterification and amidation reactions.

Esterification can be achieved through several standard protocols. The direct, acid-catalyzed reaction with an alcohol, known as Fischer esterification, is a fundamental method. For nitro-substituted benzoic acids, heating a mixture of the acid and an alcohol (such as glycerol) with a soluble acid catalyst (e.g., sulfuric acid or toluenesulfonic acid) and an entraining liquid to remove water azeotropically drives the reaction to completion. google.com Another approach is the reaction with diazodiphenylmethane, which has been used to measure the rate coefficients for the esterification of sterically hindered benzoic acids. rsc.org

Amidation , the formation of an amide bond, typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.org One-pot condensation methods are highly effective. For example, using titanium tetrachloride (TiCl₄) as a mediator allows for the direct reaction of a carboxylic acid with an amine at elevated temperatures (e.g., 85 °C) in a solvent like pyridine. nih.gov Research has shown that the presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can result in higher yields for this type of amidation reaction. nih.gov Lewis acid catalysts, in general, are known to promote direct amidation. researchgate.net

Table 2: Derivatization Reactions of the Carboxyl Group

ReactionReagentsKey Features
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) google.comClassic Fischer esterification; equilibrium process. google.com
Esterification Diazodiphenylmethane rsc.orgUseful for kinetic studies and specific preparations. rsc.org
Amidation Amine, TiCl₄, Pyridine nih.govEffective one-pot method; higher yields for nitro-substituted acids. nih.gov
Amidation Amine, Lewis Acid Catalyst (e.g., Nb₂O₅) researchgate.netHeterogeneous catalysis offers potential for catalyst recycling. researchgate.net

Late-Stage C-H Functionalization of Aromatic Rings (e.g., alkynylation)

Modern synthetic chemistry offers powerful tools for late-stage functionalization (LSF), which involves selectively modifying C-H bonds on a complex molecule without requiring a full de novo synthesis. nih.govscispace.com These methods are invaluable for rapidly creating libraries of analogs for research and drug discovery. nih.gov

For derivatives of this compound, palladium-catalyzed C-H activation strategies have been developed for the direct alkynylation of the aromatic rings. These reactions often employ a directing group (DG), which can be the carboxylic acid itself or a group derived from it, to guide the metal catalyst to a specific C-H bond. rsc.orgresearchgate.net A notable strategy enables the meta-selective alkynylation of arenes, including substrates like 2-phenylbenzoic acids. rsc.orgresearchgate.net The reaction utilizes a palladium catalyst, a specially designed ligand (e.g., N-Ac-Gly-OH), and an oxidant to couple the arene with an alkynyl halide. rsc.org This approach provides a direct method for introducing synthetically versatile alkyne functionalities onto the biphenyl core, which can then be used for further transformations. rsc.orgresearchgate.net

Chemical Transformations and Reactivity Profiles

Oxidative Processes and Electrochemistry

Photo-mediated Oxidative Annulation Reactions of 2-Phenylbenzoic Acid Derivatives

Photo-mediated oxidative annulation offers a powerful method for the synthesis of fluorenone derivatives from 2-phenylbenzoic acids. This transformation typically involves the use of a photoredox catalyst that, upon irradiation with light, initiates an intramolecular cyclization. For instance, 2-phenylbenzoic acid can be converted to fluorenone via an intramolecular acylation using a photocatalyst like Tris[2-phenylpyridinato-C2,N]iridium(III) (fac-Ir(ppy)3). sci-hub.se This process is facilitated by the addition of a base, such as 2,6-lutidine, and an activator like dimethyl dicarbonate (B1257347) (DMDC) in a suitable solvent like DMF, under irradiation with blue LEDs. sci-hub.se

Pyrimidopteridine-based organic photoredox catalysts have also been shown to be effective for this type of transformation. researchgate.netresearchgate.net These catalysts are potent excited-state oxidants and can facilitate the oxidative annulation of 2-phenylbenzoic acid. researchgate.net The catalytic activity of these pyrimidopteridines is demonstrated in the photo-mediated oxidative annulation of 2-phenylbenzoic acid, highlighting their potential in such synthetic applications. researchgate.netresearchgate.net A proposed test for the catalytic activity of new pyrimidopteridine photocatalysts is the oxidative annulation of 2-phenylbenzoic acid. uni-rostock.de

Electrochemical Oxidation Pathways and Carboxylate Activation (e.g., single-electron oxidation)

The electrochemical oxidation of 2-arylbenzoic acids, including derivatives of 2-phenylbenzoic acid, provides a green and efficient route to functionalized products. A key pathway involves the single-electron oxidation of the carboxylate, which is typically generated in situ by the deprotonation of the carboxylic acid with a hindered base like 2,6-lutidine. ua.es This single-electron transfer leads to the formation of an aroyloxyl radical.

In the case of twisted biphenyl-2-carboxylic acids, this intermediate undergoes a rapid spirocyclization to form a spirolactone. ua.es This electrochemical cross-dehydrogenative coupling (ECDC) with aliphatic alcohols yields 4'-alkoxyspirolactones, which can then be isomerized under mild basic conditions to afford 4'-alkoxy-2-phenylbenzoic acids. ua.es This method is environmentally friendly as it avoids the use of terminal oxidants, with hydrogen gas being the only byproduct. ua.es The single-electron oxidation of arylcarboxylic acids has emerged as a predictable tool for their activation in a variety of transformations. ua.es

The electrochemical oxidation of carboxylic acids can proceed through either a one-electron or a two-electron pathway, which can be controlled to achieve divergent synthesis. researchgate.net While the single-electron oxidation of aliphatic carboxylates often leads to rapid decarboxylation, aroyloxyl radicals are more stable, allowing for other reaction pathways to compete. ua.es The electrochemical methylation of aromatic acids has also been demonstrated using TEMPO-Me as a methylating agent, which is activated by one-electron oxidation. anu.edu.au

Directed C-H Activation and Coupling Reactions

Palladium-Catalyzed Regioselective Distal C(sp²)–H Functionalization

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. For derivatives of 2-phenylbenzoic acid, this strategy has been employed for regioselective distal C(sp²)–H functionalization. Specifically, a nitrile-containing template can direct the meta-selective allylation of the aromatic ring of 2-phenylbenzoic acid derivatives. rsc.org This reaction utilizes a palladium catalyst and results in the formation of linear allylated products with high selectivity. rsc.org

Furthermore, a pyridine-based para-directing template has been successfully used for the palladium-catalyzed para-C-H alkenylation of 2-phenylbenzoic acids with various alkenes. researchgate.net This method provides a direct route to para-substituted arenes and highlights the versatility of directing group strategies in controlling regioselectivity. researchgate.net The development of such distal C-H functionalization reactions is crucial for the efficient synthesis of complex molecules and for the late-stage functionalization of bioactive compounds. dmaiti.com

Decarboxylative Cross-Coupling Reactions (e.g., with diaryliodonium triflates)

Decarboxylative cross-coupling reactions are attractive synthetic transformations as they utilize readily available carboxylic acids and release carbon dioxide as the only byproduct. rsc.org While direct examples involving 3-Nitro-2-phenylbenzoic acid are not prevalent in the provided search results, the general principles can be applied. For instance, decarboxylative arylation of α,α-difluoro-β-ketoacid salts has been achieved using diaryliodonium(III) salts, offering a catalyst-free route to aryldifluoromethyl ketones. rsc.org

In a related context, the decarboxylative C-N coupling of carboxylic acids with nitroarenes has been developed as a method to construct tertiary amines. nih.gov This reaction proceeds via a radical tandem C-N coupling strategy and shows good functional group compatibility. nih.gov Given the presence of a nitro group in this compound, this type of reactivity could be explored. Decarboxylative cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. chemrevlett.com

Chemo-selective Phosphorylation and Deoxyphosphorylation of Benzoic Acids

Recent advancements have led to the development of metal-free methods for the chemo-selective bisphosphorylation and deoxyphosphorylation of carboxylic acids, including benzoic acid derivatives. rsc.orgrsc.orgresearchgate.netnih.gov These reactions offer a direct way to synthesize organophosphorus compounds from readily available starting materials. rsc.orgrsc.orgresearchgate.netnih.gov

In the presence of an activator such as di-tert-butyl dicarbonate (Boc₂O), benzoic acids can react with P(O)-H compounds to yield bisphosphorylated products. rsc.orgrsc.org This reaction is tolerant of various functional groups, including electron-withdrawing groups like the nitro group. rsc.org For example, 4-nitrobenzoic acid has been successfully converted to the corresponding bisphosphorus compound in high yield. rsc.org The steric hindrance of the substrate can influence the reaction rate, as observed in the competitive reaction between 2-phenylbenzoic acid and 4-phenylbenzoic acid, where the less hindered substrate reacted faster. researchgate.net

By tuning the reaction conditions, a selective deoxyphosphorylation of benzoic acids can also be achieved, leading to the formation of benzylphosphorus compounds. rsc.orgrsc.orgresearchgate.net This transformation provides an alternative pathway for the conversion of carboxylic acids. rsc.orgrsc.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Studies

The intramolecular cyclization of biphenyl-2-carboxylic acids represents a significant pathway to the formation of polycyclic aromatic compounds. A key transformation in this class of reactions is the oxidative cyclization to form a spirolactone intermediate, which can subsequently isomerize to the more stable 6H-dibenzo[b,d]pyran-6-one scaffold. This process involves the formation of a C-O bond between the carboxylic acid moiety and the adjacent phenyl ring.

Recent advancements have demonstrated that this transformation can be achieved through electrochemical methods. The Electrochemical Cross-Dehydrogenative Coupling (ECDC) of twisted biphenyl-2-carboxylic acids with aliphatic alcohols yields 4'-alkoxyspirolactones. ua.es These spirolactones can then be isomerized under mild basic conditions to afford 4'-alkoxy-2-phenylbenzoic acids. ua.es This electrochemical approach is notable for its environmental friendliness, as it obviates the need for terminal oxidants and produces hydrogen gas as the only byproduct. ua.es The proposed mechanism involves the single-electron oxidation of the carboxylate, which is formed by the deprotonation of the biphenyl-2-carboxylic acid. This is followed by a rapid spirocyclization of the resulting σ-aroyloxyl radical intermediate. ua.es

The stability and reactivity of the initial spirolactone are crucial to the final product distribution. While some protocols allow for the isolation of the spirolactone, others lead directly to the rearranged and more thermodynamically stable 6H-dibenzo[b,d]pyran-6-one. The presence of substituents on the biphenyl (B1667301) rings significantly influences the course of the reaction. For instance, the intramolecular condensation of 2'-nitro-biphenyl-2-carboxylic acid has been noted as a pathway for the formation of these cyclic systems. cdnsciencepub.com

While specific research on the spirolactonization of This compound is not extensively detailed in the reviewed literature, the synthesis of various nitro-substituted 6H-dibenzo[b,d]pyran-6-ones has been reported, suggesting that the corresponding nitro-biphenyl-2-carboxylic acid precursors undergo this type of intramolecular cyclization and rearrangement. ontosight.aievitachem.comkisti.re.kr The presence of a nitro group, being strongly electron-withdrawing, is expected to influence the electronic properties of the aromatic rings and potentially the reactivity towards cyclization. For example, the synthesis of 4-Nitro-6H-dibenzo(b,d)pyran-6-one has been documented, which would conceptually arise from the cyclization of a correspondingly substituted biphenyl-2-carboxylic acid. ontosight.ai

The table below summarizes various intramolecular cyclization reactions of substituted biphenyl-2-carboxylic acids, leading to either spirolactones or their isomeric dibenzo[b,d]pyran-6-ones.

Table 1: Intramolecular Cyclization Products of Substituted Biphenyl-2-carboxylic Acids

Starting Material Class Reaction Type Product Class Reference
Twisted Biphenyl-2-carboxylic Acids Electrochemical Spirolactonization 4'-Alkoxyspirolactones ua.es
4'-Alkoxyspirolactones Isomerization (Mild Basic Conditions) 4'-Alkoxy-2-phenylbenzoic Acids ua.es
2'-Nitro-biphenyl-2-carboxylic Acid Intramolecular Condensation 6H-dibenzo[b,d]pyran-6-ones cdnsciencepub.com
Nitro-substituted Biphenyl-2-carboxylic Acids Intramolecular Cyclization Nitro-substituted 6H-dibenzo[b,d]pyran-6-ones ontosight.aievitachem.comkisti.re.kr

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS) Fragmentation Patterns and Ipso Substitution Phenomena

Under Electron Impact (EI) ionization, 3-Nitro-2-phenylbenzoic acid is expected to produce a molecular ion (M⁺˙) and a series of characteristic fragment ions. The fragmentation pathways are dictated by the functional groups present—the carboxylic acid, the nitro group, and the biphenyl (B1667301) system.

Key predictable fragmentation steps include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to an [M-17]⁺ ion.

Loss of a water molecule (H₂O) , particularly if an ortho effect is possible, resulting in an [M-18]⁺ ion.

Loss of a nitro group (•NO₂) or nitric oxide (•NO) . The loss of •NO₂ results in an [M-46]⁺ ion. The expulsion of •NO is also a common pathway for nitroaromatic compounds, which can be followed by the loss of carbon monoxide (CO). nih.gov

Decarboxylation , involving the loss of the carboxyl group as •COOH or through the sequential loss of •OH and CO, leading to an [M-45]⁺ ion.

Cleavage of the biphenyl linkage , resulting in ions corresponding to the individual substituted rings.

The phenomenon of ipso substitution describes an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen at a ring position. thoughtco.comlibretexts.org While primarily a concept in reaction mechanisms, related rearrangements can be observed in mass spectrometry. In the context of this compound's mass spectrum, ipso attack is less a direct fragmentation route and more a potential intramolecular rearrangement pathway prior to fragmentation.

A predicted fragmentation table based on the analysis of related compounds like nitrobiphenyls and nitrobenzoic acids is presented below. nist.govnist.gov

Predicted m/z Predicted Ion Structure / Neutral Loss
243[C₁₃H₉NO₄]⁺˙ (Molecular Ion)
226[M - •OH]⁺
198[M - •COOH]⁺
197[M - •NO₂]⁺
167[C₇H₅NO₄]⁺˙ (from biphenyl cleavage)
152[C₁₂H₈]⁺˙ (from loss of •NO₂ and •COOH)

Collision-Activated Dissociation (CAD) for Elucidating Fragment Ion Structures

Collision-Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a specific, pre-selected ion. wikipedia.org This method is invaluable for confirming the structures of fragment ions observed in a primary mass spectrum.

For this compound, CAD would be employed as follows:

A primary fragment ion from the EI-MS spectrum, for instance the [M - •OH]⁺ ion at m/z 226, is selected in the first mass analyzer.

This selected ion is passed into a collision cell, where it collides with an inert gas (like argon or nitrogen). wikipedia.org

The collisions convert some of the ion's kinetic energy into internal energy, causing it to fragment further. wikipedia.org

The resulting secondary fragment ions are then analyzed in a second mass analyzer.

By observing the secondary fragments (e.g., subsequent loss of •NO₂ or CO from the [M - •OH]⁺ precursor), the structure of the primary ion can be confidently determined, allowing for unambiguous differentiation between isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of protons, which is essential for confirming the substitution pattern and understanding the molecule's conformation.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton and the eight aromatic protons distributed across the two phenyl rings.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is predicted to appear far downfield, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. oc-praktikum.de

Aromatic Protons (Ar-H): The eight aromatic protons will resonate in the 7.0-8.5 ppm region. The presence of the electron-withdrawing nitro and carboxylic acid groups, along with the twisting of the biphenyl system, will lead to a complex pattern of multiplets. Protons ortho to the nitro group are expected to be the most deshielded. Based on data from related isomers like 4-phenyl-2-nitrobenzoic acid, complex multiplets are anticipated. rsc.org

A predicted ¹H NMR data table is provided below.

Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
~11.0 - 13.0Broad Singlet1H, -COOH
~8.2 - 8.5MultipletProtons ortho to -NO₂ group
~7.4 - 7.9MultipletRemaining 7H, Aromatic

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Carboxyl Carbon (-COOH): This carbon is expected to resonate in the range of 165-170 ppm.

Ipso-Carbons: The carbon attached to the nitro group (C-3) is significantly deshielded, predicted to be around 148 ppm. chemicalbook.comstackexchange.com The two carbons at the biphenyl linkage (C-1' and C-2) and the carbon attached to the carboxylic acid (C-1) will also have distinct shifts.

Aromatic Carbons: The remaining aromatic carbons will appear in the 120-140 ppm range.

A predicted ¹³C NMR data table is shown below, based on values for related structures. rsc.orgchemicalbook.com

Predicted Chemical Shift (δ, ppm) Assignment
~167-COOH
~148C-NO₂
~140C-phenyl (ipso-carbon of benzoic ring)
~137C-COOH (ipso-carbon)
~135C-H (para to -NO₂)
~122-132Remaining Aromatic C-H and C-C

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the carboxylic acid and nitro groups.

The key vibrational modes are:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. oc-praktikum.de

C=O Stretch: A strong, sharp absorption band for the carbonyl group, expected around 1700-1720 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency. oc-praktikum.de

N-O Asymmetric Stretch: A strong absorption band typically found between 1520 and 1540 cm⁻¹ for aromatic nitro compounds.

N-O Symmetric Stretch: A medium intensity band appearing around 1340-1360 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ region (C-H) and 1400-1600 cm⁻¹ region (C=C ring stretches).

The following table summarizes the expected major IR absorption bands for this compound, with data referenced from 3-nitrobenzoic acid. nist.govnist.gov

Frequency Range (cm⁻¹) Vibration Type Functional Group
2500-3300O-H Stretch (very broad)Carboxylic Acid
~1715C=O Stretch (strong)Carboxylic Acid
~1530N-O Asymmetric Stretch (strong)Nitro Group
~1350N-O Symmetric Stretch (medium)Nitro Group
1400-1600C=C Ring StretchesAromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, including the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores), as well as the solvent environment. For aromatic compounds containing nitro groups and carboxylic acids, such as this compound, the UV-Vis spectrum provides valuable insights into the nature of its π-electron system and the transitions between molecular orbitals.

Electronic Transitions in Aromatic Nitro Compounds

The UV-Vis spectra of aromatic nitro compounds are typically characterized by several absorption bands corresponding to different electronic transitions. These transitions often involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions) and from non-bonding orbitals (on the oxygen atoms of the nitro group) to π* antibonding orbitals (n → π* transitions).

π → π Transitions:* These are generally high-intensity absorptions and are associated with the conjugated π-electron system of the benzene (B151609) rings. In substituted biphenyl systems, the electronic communication between the two rings can influence the position and intensity of these bands. The presence of the electron-withdrawing nitro group (-NO2) and the carboxylic acid group (-COOH) can further modify the energy of these transitions.

n → π Transitions:* These transitions, involving the non-bonding electrons of the nitro group, are typically of lower intensity compared to π → π* transitions. They are often sensitive to the polarity of the solvent.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. These solvent-induced shifts in the absorption maxima (λmax) are known as solvatochromism.

Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This is often observed for π → π* transitions when the excited state is more polar than the ground state, as polar solvents will stabilize the excited state to a greater extent.

Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is commonly seen for n → π* transitions in polar, protic solvents. The solvent molecules can form hydrogen bonds with the non-bonding electrons in the ground state, lowering its energy and thus increasing the energy required for the transition.

Reaction Monitoring

UV-Vis spectroscopy can be a valuable tool for monitoring the progress of chemical reactions in real-time. If the reactants, intermediates, and products of a reaction have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be correlated with the concentration of a particular species. This allows for the determination of reaction kinetics, including reaction rates and the identification of reaction intermediates.

For example, in the synthesis of a nitro-compound, the introduction of the nitro group into the aromatic ring leads to a significant change in the UV-Vis spectrum. By monitoring the appearance of the characteristic absorption bands of the nitrated product, the progress of the nitration reaction can be followed. However, no specific studies detailing the use of UV-Vis spectroscopy for monitoring reactions involving this compound have been identified in the reviewed literature.

Data Tables

Due to the lack of specific experimental data for this compound in the public domain, a representative data table for a structurally related compound, 3-nitrobenzoic acid, is provided below to illustrate the type of information obtained from UV-Vis spectroscopy.

Solventλmax (nm)Molar Absorptivity (ε)Transition Type (Probable)
Ethanol22015850π → π
2606310π → π
3401585n → π*

This data is illustrative for a related compound and does not represent experimentally determined values for this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties and reaction outcomes.

Exploration of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. For instance, in studies of related nitroaromatic compounds, DFT has been used to model complex reactions such as aza-Henry reactions. These computational analyses can reveal stabilizing elements, such as C-H/π interactions or hydrogen bonding within the transition state structure, that dictate the reaction's course and energy barriers. The bond-forming distances, typically around 2.00 Å, can be precisely modeled to understand the geometry of the transition state.

Calculation of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to its reactivity. DFT is widely used to calculate these properties, with a focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

While specific DFT data for 3-Nitro-2-phenylbenzoic acid is not available, studies on analogous compounds like benzoic acid and 4-methyl-3-nitrobenzoic acid provide valuable insights. For benzoic acid, DFT calculations have determined the HOMO-LUMO energies in various phases. Similarly, calculations for 4-methyl-3-nitrobenzoic acid have provided values for its dipole moment and hyperpolarizability.

Below are interactive data tables showcasing calculated electronic properties for related molecules, illustrating the type of data generated through DFT studies.

Table 1: Calculated Thermodynamic and Electronic Properties for Benzoic Acid Data obtained using DFT/B3LYP/6-311G++(2d,p) method.

PropertyGas PhaseWaterMethanolEthanol
Electronic Energy (Hartree) -421.73-421.75-421.75-421.75
HOMO (eV) -8.11-8.08-8.09-8.09
LUMO (eV) -1.58-1.61-1.60-1.60
Energy Gap (eV) 6.536.476.496.49

Table 2: Calculated Properties for 4-Methyl-3-nitrobenzoic acid Data obtained using DFT/B3LYP/6-311++G basis set.

PropertyValue
Dipole Moment (Debye) 4.35
First Order Hyperpolarizability (β) (x10⁻³⁰ cm⁵/esu) 2.19

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

DFT is a powerful predictive tool for understanding the selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, chemists can predict which regio- or stereoisomer will be the dominant product. For example, in diastereodivergent reactions, DFT calculations can rationalize why one catalyst produces a syn-product while another yields an anti-product. The relative Gibbs free energy of the competing transition states is calculated, and the transition state with the lower energy corresponds to the major product. Differences as small as 0.5 kcal/mol can be sufficient to favor one diastereomer over another. These predictions are guided by analyzing the stabilizing and destabilizing non-covalent interactions within each transition state model.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. Measuring the KIE is a powerful experimental and computational tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step (RDS).

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking in the RDS. These effects are typically smaller and can provide information about changes in hybridization at the labeled center during the reaction.

Molecular Dynamics Simulations for Solvent Effects and Crystal Growth Modeling

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly useful for studying dynamic processes, such as the influence of solvent on a solute or the mechanisms of crystal formation.

For a molecule like this compound, MD simulations could model how solvent molecules (e.g., water, ethanol) arrange themselves around the solute, influencing its conformation and reactivity. These simulations can reveal specific solvent-solute interactions, such as hydrogen bonding, which can stabilize or destabilize the molecule.

In the context of crystal growth, MD simulations can model the process of molecules self-assembling from a solution or melt into an ordered crystal lattice. By simulating the aggregation process, researchers can understand the intermolecular forces that drive crystallization, predict the final crystal morphology, and identify potential polymorphisms (different crystal structures of the same compound).

Analysis of Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions are crucial in determining the structure and function of molecules, from their crystal packing to their role in biological systems. These forces, though weaker than covalent bonds, collectively govern molecular recognition and self-assembly. Key non-covalent interactions include:

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction. In molecules containing carboxylic acid groups, like this compound, hydrogen bonding often leads to the formation of stable dimers. The study of the benzoic acid dimer is a classic example, where two molecules are linked via hydrogen bonds between their carboxyl groups.

π-π Stacking: The interaction between the aromatic rings of the phenyl and nitro-substituted benzene (B151609) moieties can lead to stabilizing stacking interactions.

Computational methods, particularly DFT, are used to analyze and quantify these interactions. By calculating the interaction energies and geometries of molecular clusters, researchers can understand how these subtle forces dictate the supramolecular chemistry of compounds like this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-Nitro-2-phenylbenzoic acid is a valuable intermediate in multi-step organic syntheses due to the reactivity of its functional groups. The presence of both a carboxylic acid and a nitro group on the biphenyl (B1667301) scaffold allows for sequential and selective chemical transformations.

Detailed research has demonstrated the utility of similar nitrobenzoic acid structures as precursors for a variety of complex molecules. For instance, the related compound 3-methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of major agrochemicals. googleapis.com The synthetic pathway often involves the selective oxidation of a methyl group on a nitro-xylene precursor. googleapis.com Another example involves the Jourdan-Ullmann reaction to produce various 2-(phenylamino)-3-nitrobenzoic acid derivatives, which are crucial intermediates for creating phenazine-1-carboxylic acid, a core structure in molecules with diverse biological activities. rroij.com

The synthesis of potential cancer chemopreventive agents has also been explored using related starting materials. In one study, 3-nitro-2-styryl benzoic acid amides were synthesized from methyl 2-methyl-3-nitrobenzoate through a series of reactions including condensation, conversion to acid chloride, and subsequent amidation. ncat.edu These examples highlight the strategic importance of the nitrobenzoic acid framework in building complex organic molecules, where the nitro and carboxyl groups can be systematically modified to achieve the target structure.

Precursor for the Derivatization and Functionalization of Novel Chemical Entities

The functional groups of this compound are prime targets for derivatization, enabling the creation of novel chemical entities with diverse properties. The carboxylic acid and nitro groups can be independently or concertedly modified to introduce new functionalities.

The carboxylic acid moiety (-COOH) is readily converted into other functional groups. It can undergo esterification to form esters, or be transformed into an acid chloride, which is a highly reactive intermediate for producing amides and other acyl derivatives. ncat.edunbinno.com This versatility is fundamental in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.

The nitro group (-NO2) is a key functional handle, most commonly through its reduction to an amine (-NH2). This transformation is a critical step in many synthetic sequences, as the resulting amino group can participate in a wide array of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings. rroij.comnbinno.com This dual reactivity makes nitro-containing benzoic acids valuable precursors. For example, research into new antibacterial and antifungal agents has involved the synthesis of metal complexes from a 3,4,5-trihydroxybenzoic acid derivative containing a nitroaniline moiety, showcasing how these functional groups can be used to create complex, biologically active molecules. nih.gov Similarly, 3-nitrophenylhydrazine (B1228671) is a widely used derivatizing agent that targets carbonyl, carboxyl, and phosphoryl groups to enhance detection sensitivity in metabolomic analyses. nih.govnih.govslu.se

Table 1: Potential Derivatization Reactions of this compound

Functional Group Reaction Type Product Functional Group
Carboxylic Acid Esterification Ester
Carboxylic Acid Amidation (via acid chloride) Amide
Carboxylic Acid Reduction Alcohol
Nitro Group Reduction Amine
Aromatic Ring Electrophilic Aromatic Substitution Substituted Phenyl Ring

Building Block for the Development of New Materials

The unique structure of this compound makes it an attractive building block, or linker, for the synthesis of advanced materials, particularly in the fields of coordination polymers and functional materials design.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the choice of the metal and the organic linker. globethesis.com Carboxylic acid-based ligands are frequently used due to their versatile coordination modes with metal ions. globethesis.com

Ligands containing nitro groups, such as derivatives of nitrobenzoic acid, are employed to introduce specific functionalities into the framework. nih.govnih.gov For example, 3-Nitrobenzene-1,2-dicarboxylate has been used to create layered coordination polymers with sodium ions, where the ligand exhibits complex, high-denticity coordination modes. researchgate.net In another study, the rigid ligand 3,5-bis(2,4-dicarboxyphenyl)nitrobenzene was used to synthesize six different three-dimensional coordination polymers with transition metals, resulting in materials with zeolite-like porous structures. globethesis.com The carboxylate group of this compound can similarly coordinate with metal centers, while the nitro and phenyl groups extend into the pores of the resulting framework, influencing its structure and function. globethesis.comresearchgate.net

The incorporation of functionalized linkers like this compound allows for the rational design of materials with specific, tailored properties. The nitro group, being electron-withdrawing and polar, can significantly influence the characteristics of the final material. googleapis.com

Research has shown that nitro-functionalized MOFs can act as highly selective sensors. A biocompatible MOF containing nitro groups was developed as a fluorescent "turn-on" probe for the rapid and selective detection of hydrogen sulfide (B99878) (H2S), an important biological signaling molecule. nih.gov The sensing mechanism relies on the chemical reaction of H2S with the nitro group, which modulates the fluorescence of the material. nih.gov Furthermore, the presence of functional groups within the pores of a MOF can create specific binding sites for gas molecules. MOFs containing free carboxylic acid sites have been shown to selectively adsorb gases like carbon dioxide and acetylene. rsc.org A zinc-based porous coordination polymer synthesized with a nitrobenzene-containing ligand demonstrated good carbon dioxide adsorption and high catalytic activity for CO2 cycloaddition reactions, highlighting the role of the linker in creating materials for gas storage and catalysis. globethesis.com

Table 2: Examples of Functional Materials from Nitro-Containing Benzoic Acid Analogs

Ligand Used in Synthesis Material Type Resulting Function/Property Citation
Nitro-functionalized linker Metal-Organic Framework (MOF) Fluorescence turn-on sensor for H2S nih.gov
3,5-bis(2,4-dicarboxyphenyl)nitrobenzene Porous Coordination Polymer CO2 adsorption and catalysis globethesis.com
3-Nitrobenzene-1,2-dicarboxylic acid Layered Coordination Polymer Forms stable sheet-like structures researchgate.net

Crystallography and Solid State Research

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Structures

A single-crystal X-ray diffraction study would be the definitive method to elucidate the precise three-dimensional arrangement of atoms in 3-Nitro-2-phenylbenzoic acid. This analysis would yield critical data, which would typically be presented in a table format as shown below.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value (Hypothetical)
Chemical Formula C₁₃H₉NO₄
Formula Weight 243.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

This data would reveal key intramolecular features, such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a critical parameter in biphenyl (B1667301) systems. Furthermore, it would form the basis for understanding the supramolecular structure.

Supramolecular Assembly and Intermolecular Interactions

The way in which individual molecules of this compound assemble in the solid state would be a primary focus of crystallographic analysis. The presence of a carboxylic acid group, a nitro group, and two aromatic rings suggests a variety of possible intermolecular interactions.

Analysis of Hydrogen Bonding Networks and Their Role in Molecular Aggregation

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This is a very common and robust supramolecular synthon. For this compound, one would expect the formation of such dimers. The nitro group, with its electronegative oxygen atoms, could also act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from the phenyl rings, leading to a more complex, three-dimensional network. Studies on related nitrobenzoic acids have shown the prevalence of such hydrogen-bonded dimers.

π-π Stacking Interactions in Biphenyl Systems

Aromatic rings, like the two phenyl rings in this compound, can interact through π-π stacking. These interactions are crucial in the packing of many aromatic compounds. The relative orientation of the stacked rings (e.g., face-to-face or offset) and the distance between them (typically 3.3–3.8 Å) would be determined from the crystal structure. The presence of an electron-withdrawing nitro group on one ring and the phenyl substituent may influence the nature and geometry of these stacking interactions.

Crystal Engineering Principles for Controlled Solid-State Architectures

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For this compound, the principles of crystal engineering could be applied to predict and control its solid-state assembly. By understanding the interplay of the strong carboxylic acid dimerization and the weaker C-H···O and π-π interactions, it might be possible to design co-crystals with other molecules to create specific, desired architectures. The reliability of the carboxylic acid dimer synthon makes it a powerful tool in the crystal engineering of this and related molecules.

Polymorphism and Crystal Habit Studies in Varied Crystallization Environments

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have significantly different physical properties. It is conceivable that this compound could exhibit polymorphism, as the flexible dihedral angle between the phenyl rings and the competition between different intermolecular interactions could allow for different packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or rates of crystallization). A comprehensive study would involve attempts to crystallize the compound from a range of solvents and under different conditions to identify any potential polymorphs. The crystal habit, or the external shape of the crystals, would also be analyzed as it is influenced by the underlying crystal structure and the crystallization environment.

Q & A

Q. What synthetic routes are recommended for preparing 3-nitro-2-phenylbenzoic acid, and how can reaction conditions be optimized for higher yields?

A two-step synthesis involving Friedel-Crafts acylation followed by nitration is commonly used. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ for acylation (evidence of similar benzoic acid derivatives in [9]).
  • Temperature control : Maintain ≤60°C during nitration to avoid over-oxidation.
  • Solvent optimization : Use nitrobenzene or sulfuric acid as solvents to enhance electrophilic substitution .
    Yield improvements (up to 75%) are achievable by quenching intermediates and isolating via recrystallization (ethanol/water).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted precursors.
  • Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (7:3) for complex mixtures.
  • Acid-base extraction : Adjust pH to 2–3 to precipitate the compound from aqueous layers .

Q. How should researchers characterize the purity and structure of this compound?

  • Melting point analysis : Compare observed mp (e.g., 140–144°C) against literature values .
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to confirm ≥98% purity.
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): Expect aromatic proton splitting patterns at δ 7.5–8.3 ppm (ortho-nitro effects) .
    • IR : Confirm nitro (1520 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can contradictory NMR or MS data for this compound be resolved?

Unexpected peaks may arise from:

  • Tautomerism : Carboxylic acid proton exchange in DMSO-d₆ can broaden signals; use D₂O shaking to confirm .
  • Nitro group orientation : Computational modeling (DFT) can predict regiochemical effects on chemical shifts .
  • Impurity profiling : Combine LC-MS with high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., di-nitrated isomers) .

Q. What reaction conditions influence the regioselectivity of nitration in 2-phenylbenzoic acid derivatives?

  • Electrophile strength : Mixed HNO₃/H₂SO₄ favors meta-nitration due to the deactivating carboxylic acid group.
  • Steric effects : Ortho-substitution is hindered by the phenyl group; meta dominates (≥90%) .
  • Temperature : Lower temperatures (0–5°C) reduce kinetic byproducts .

Q. How can computational chemistry validate the electronic effects of the nitro group in this compound?

  • DFT calculations : Map electrostatic potential surfaces to predict reactive sites (e.g., nitro group’s electron-withdrawing effect) .
  • Hammett correlations : Compare σ values for nitro and carboxylic acid substituents to model reaction rates .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to test microbial breakdown.
  • Photolysis studies : Expose to UV light (254 nm) and monitor nitro group reduction via LC-MS .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) to evaluate aquatic hazards .

Q. How can chiral resolution be achieved if this compound forms enantiomers?

  • Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) with heptane/ethanol/isopropylamine.
  • Derivatization : Convert to methyl esters and employ enzymatic resolution (e.g., lipase-catalyzed hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-2-phenylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-2-phenylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.